(4-(Isobutylsulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Isobutylsulfonyl)piperidin-1-yl)(3’-methoxy-[1,1’-biphenyl]-4-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with an isobutylsulfonyl group and a biphenyl moiety with a methoxy substituent. Its unique structure makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Isobutylsulfonyl)piperidin-1-yl)(3’-methoxy-[1,1’-biphenyl]-4-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Isobutylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using isobutylsulfonyl chloride under basic conditions.
Attachment of the Biphenyl Moiety: The biphenyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-(Isobutylsulfonyl)piperidin-1-yl)(3’-methoxy-[1,1’-biphenyl]-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or biphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4-(Isobutylsulfonyl)piperidin-1-yl)(3’-methoxy-[1,1’-biphenyl]-4-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-(Isobutylsulfonyl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone
- (4-(Isobutylsulfonyl)-1-piperidinyl)(4-(4-morpholinylsulfonyl)phenyl)methanone
Uniqueness
(4-(Isobutylsulfonyl)piperidin-1-yl)(3’-methoxy-[1,1’-biphenyl]-4-yl)methanone is unique due to its specific combination of functional groups and structural features. The presence of both the isobutylsulfonyl and methoxy groups, along with the biphenyl moiety, provides distinct chemical properties and potential biological activities that differentiate it from similar compounds.
Biological Activity
(4-(Isobutylsulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone, with CAS number 1797836-59-9, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H29NO4S
- Molecular Weight : 415.5 g/mol
- Structure : The compound features a piperidine ring substituted with an isobutylsulfonyl group and a methoxy-substituted biphenyl moiety.
Biological Activity
The biological activity of this compound can be categorized into several areas based on existing research:
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, biphenyl derivatives have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
2. Antimicrobial Properties
Studies on related sulfonamide compounds suggest that this compound may possess antimicrobial activity. This could be attributed to the sulfonamide group, which is known for its ability to interfere with bacterial folate synthesis.
3. Neuroprotective Effects
The piperidine structure is often associated with neuroprotective effects. Compounds containing piperidine rings have been investigated for their potential to protect neuronal cells from oxidative stress and apoptosis.
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Receptor Modulation : Similar compounds have been shown to interact with various receptors including serotonin and dopamine receptors.
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic pathways.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on a series of biphenyl derivatives demonstrated that modifications to the piperidine structure enhanced anticancer activity against breast cancer cell lines. The study found that the introduction of sulfonamide groups significantly increased cytotoxicity compared to non-sulfonamide analogs.
Case Study 2: Neuroprotection
In an experimental model of neurodegeneration, a related compound was shown to reduce neuronal death by decreasing oxidative stress markers. This suggests that this compound could share similar protective effects.
Properties
IUPAC Name |
[4-(3-methoxyphenyl)phenyl]-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4S/c1-17(2)16-29(26,27)22-11-13-24(14-12-22)23(25)19-9-7-18(8-10-19)20-5-4-6-21(15-20)28-3/h4-10,15,17,22H,11-14,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYLMUWGVLYRFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.